molecular formula C13H19N3O2 B6754234 5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one

5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one

Cat. No.: B6754234
M. Wt: 249.31 g/mol
InChI Key: LSZUGRDOMJHOBM-UHFFFAOYSA-N
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Description

5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-8-9(2)14-15-11(17)10(8)12(18)16-6-5-13(3,4)7-16/h5-7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZUGRDOMJHOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)N2CCC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one typically involves the reaction of 3,4-dimethylpyridazine with 3,3-dimethylpyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-1H-pyridazin-6-one: Shares the pyridazinone core but lacks the pyrrolidine moiety.

    5-(3,3-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one: Similar structure but different substitution pattern.

Uniqueness

5-(3,3-dimethylpyrrolidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one is unique due to the presence of both the pyridazinone core and the pyrrolidine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

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